Field: Oncology
Application: Benzimidazole derivatives have been intensively studied for use as a new generation of anticancer agents.
Results: The presence of methyl group at 5 (6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity.
Field: Pharmacology
Field: Cardiology
Application: Benzimidazole derivatives have been synthesized and evaluated for antihypertensive potential in rats.
Method: The synthesis involved the preparation of a series of benzimidazole derivatives.
Results: The results of anti-hypertensive activity were summarized.
Field: Microbiology
Application: Benzimidazole derivatives have been found to possess antimicrobial properties.
Field: Virology
Application: Some benzimidazole derivatives have shown antiviral properties.
2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core fused with a diazepane ring. The molecular structure consists of a benzo[d]imidazole moiety, which is characterized by a fused benzene and imidazole ring, linked to a 1,4-diazepane, a seven-membered ring containing two nitrogen atoms. This compound exhibits intriguing properties due to the presence of both aromatic and nitrogen-rich structures, making it a subject of interest in medicinal chemistry.
The chemical reactivity of 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole can be attributed to its functional groups. Key reactions include:
Research indicates that compounds similar to 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole exhibit significant biological activities. These include:
The synthesis of 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole can be approached through several methods:
2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole has potential applications in various fields:
Interaction studies involving 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole focus on its binding affinity and efficacy against specific biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole. Here are some notable examples:
The uniqueness of 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole lies in its combination of diazepane and benzimidazole structures, which may enhance its pharmacological profiles compared to other similar compounds.
The benzimidazole scaffold, first synthesized by Hoebrecker in 1872 via the condensation of o-phenylenediamine with acetic acid, laid the foundation for derivatives such as 2-(1,4-diazepan-1-yl)-1H-benzo[d]imidazole. The integration of diazepane moieties into benzimidazoles emerged in the late 20th century, driven by efforts to optimize pharmacokinetic properties and target selectivity. Early work by Ciba AG in the 1950s on benzimidazole-based analgesics demonstrated the scaffold’s versatility, though the specific substitution pattern of 2-(1,4-diazepan-1-yl)-1H-benzo[d]imidazole was refined more recently. Advances in synthetic methodologies, particularly nucleophilic aromatic substitution and transition metal-catalyzed coupling, enabled precise functionalization at the 1- and 2-positions of the benzimidazole core.
Benzimidazole derivatives are renowned for their broad pharmacological activities, including anticancer, antimicrobial, and antiviral effects. The introduction of a 1,4-diazepane ring at the 2-position enhances molecular flexibility and solubility, potentially improving blood-brain barrier penetration and receptor binding. For example, analogs with diazepane substituents have shown promise as modulators of RAS signaling pathways in oncology and as ligands for central nervous system (CNS) targets. The compound’s ability to engage in hydrogen bonding and π-π stacking interactions further underscores its utility in rational drug design.
Table 1: Key Pharmacological Applications of Benzimidazole Derivatives
2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole occupies a unique niche among benzimidazole derivatives. Unlike opioid-related analogs (e.g., nitazenes), this compound lacks the benzyl or thienylmethyl groups associated with mu-opioid receptor agonism. Instead, its diazepane substitution aligns it with non-opioid therapeutic candidates, such as SOS1 activators and kinase inhibitors. The molecule’s planar benzimidazole core and flexible diazepane side chain enable dual functionality: intercalation with biomacromolecules and adaptive binding to allosteric sites.
The compound belongs to the bis-heterocyclic class, combining a benzimidazole (C₇H₆N₂) and a 1,4-diazepane (C₅H₁₀N₂). Key structural features include:
Table 2: Structural Comparison with Related Benzimidazole Derivatives
The diazepane ring adopts a boat conformation in solution, as evidenced by nuclear magnetic resonance (NMR) studies, which may facilitate interactions with hydrophobic protein pockets. Quantum mechanical calculations suggest that the electron-donating nature of the diazepane nitrogen enhances the benzimidazole’s aromaticity, stabilizing its binding to biological targets.
The "one-pot" nitro reductive cyclization represents a highly efficient methodology for synthesizing benzimidazole derivatives, including 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole [6]. This approach involves the direct reduction of nitro-substituted aromatic compounds followed by immediate cyclization to form the benzimidazole core structure [3].
Sodium hydrosulfite has emerged as the most effective reducing agent for this transformation, enabling rapid conversion of nitro compounds to the corresponding amines under mild conditions [6]. The mechanism proceeds through initial reduction of the nitro group to generate an intermediate amine, which subsequently undergoes intramolecular cyclization with appropriately positioned carbonyl or carboxyl functionalities [22]. Research has demonstrated that zinc powder combined with sodium hydrosulfite provides superior results compared to iron or copper-based reducing systems [22].
The electrochemical variant of this methodology offers significant advantages, operating under undivided cell conditions without requiring additional oxidants [3]. This electrochemically driven process involves tandem nitro reduction, carbon-hydrogen amination, and condensation reactions [3]. The electrosynthesis proceeds through a controlled mechanism that accommodates a broad range of ortho-nitroanilines, resulting in desired products with yields reaching up to 99% [3].
Temperature control proves critical for optimizing this transformation, with reactions typically conducted between 80-120 degrees Celsius [22]. Water serves as the preferred solvent system, providing both environmental benefits and enhanced reaction efficiency [22]. The chemoselective nature of this reduction allows other reducible functional groups to remain intact throughout the process [22].
| Reducing System | Solvent | Temperature (°C) | Yield Range (%) | Reaction Time |
|---|---|---|---|---|
| Na₂S₂O₄ | DMSO | 80-100 | 85-99 | 1-4 hours |
| Zn/NaHSO₃ | Water | 100 | 87-94 | 45-90 minutes |
| Electrochemical | Aqueous | Room temp-80 | 70-95 | 2-8 hours |
Condensation reactions utilizing o-phenylenediamine represent the most established synthetic pathway for benzimidazole formation [5]. This classical approach involves the reaction of o-phenylenediamine with various carbonyl compounds under acidic conditions to generate the desired heterocyclic products [4].
The mechanism proceeds through initial nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization and water elimination [5]. Polyphosphoric acid and polyphosphate ester have been extensively employed as dehydrating agents, facilitating ring closure at elevated temperatures between 180-190 degrees Celsius [12]. Alternative dehydrating systems include phosphorus pentoxide, which demonstrates comparable efficiency in promoting benzimidazole formation [12].
Microwave-assisted condensation reactions have revolutionized this synthetic approach, dramatically reducing reaction times from hours to minutes while maintaining excellent yields [24]. Erbium triflate catalysis under microwave irradiation enables complete conversion within 7 minutes at temperatures around 150 degrees Celsius [34]. The microwave methodology demonstrates broad substrate tolerance, accommodating various substituted aldehydes and carboxylic acid derivatives [24].
Solvent selection significantly influences reaction outcomes, with polar aprotic solvents generally providing superior results [11]. Chloroform has been identified as particularly effective for condensation reactions involving ammonium salt catalysis [5]. The reaction temperature optimization reveals that 70 degrees Celsius provides the optimal balance between reaction rate and product selectivity [11].
Recent developments in this area include the use of polymer-supported trifluoromethanesulfonic acid as a reusable catalyst system [11]. This approach eliminates the need for volatile organic solvents and permits catalyst recovery for multiple reaction cycles [11]. The polymer-supported system demonstrates excellent reusability for at least three consecutive runs without significant activity loss [11].
Ammonium salt catalysis provides an environmentally benign and highly efficient pathway for benzimidazole synthesis [4] [5]. This methodology employs readily available ammonium salts as catalysts, eliminating the need for harsh acidic conditions or expensive transition metal catalysts [5].
Ammonium chloride has emerged as the most effective catalyst among various ammonium salts tested, including ammonium bromide, ammonium fluoride, and ammonium sulfate [5]. The optimal catalyst loading of 4 molar equivalents enables complete conversion within 4 hours at room temperature [4]. Mechanistic studies indicate that ammonium chloride facilitates protonation of the carbonyl oxygen, activating the electrophilic center for nucleophilic attack [5].
Comparative studies demonstrate that chloroform serves as the superior solvent for ammonium salt-catalyzed reactions, providing yields up to 94% compared to other solvents such as acetonitrile, methanol, or dimethylformamide [5]. The reaction proceeds through formation of a monoacyl intermediate, which represents a crucial step in the benzimidazole ring construction process [5].
| Ammonium Salt | Equivalents | Solvent | Yield (%) | Time (hours) |
|---|---|---|---|---|
| NH₄Cl | 4.0 | CHCl₃ | 92-94 | 4 |
| NH₄Br | 4.0 | CHCl₃ | 86 | 4 |
| NH₄F | 4.0 | CHCl₃ | 72 | 5 |
| (NH₄)₂SO₄ | 4.0 | CHCl₃ | 78 | 12 |
Contemporary developments in benzimidazole synthesis have focused on multicomponent reactions that enable rapid access to structurally diverse compounds [26] [27]. These advanced methodologies incorporate multiple starting materials in a single reaction vessel, significantly improving synthetic efficiency while reducing waste generation [31].
Iron-catalyzed three-component processes have demonstrated exceptional utility, employing catalytic amounts of iron porphyrin complexes to facilitate domino carbon-nitrogen bond formation and cyclization reactions [31]. This methodology utilizes benzo-1,2-quinones, aldehydes, and ammonium acetate as the nitrogen source to selectively produce benzimidazole derivatives under mild conditions at room temperature [31].
Multicomponent isocyanide-based reactions represent another significant advancement, enabling one-pot synthesis of complex benzimidazole derivatives through [4+1] cycloaddition processes [26]. These reactions proceed via initial condensation of 2-aminobenzimidazoles with aromatic aldehydes under microwave activation, followed by cycloaddition with isocyanides [26].
The development of cascade cyclization and annulation strategies has provided access to previously challenging benzimidazole architectures [19]. These methods employ β-enamino diketones and o-phenylenediamine in sequential cyclization processes, producing pyrrolo-fused benzodiazepine derivatives with excellent chemo- and regioselectivity [19]. The cascade approach operates under simple reaction conditions while achieving gram-scale synthesis capabilities [19].
Recent innovations include the synthesis of benzimidazole-quinoline hybrids through nitro reductive cyclization processes using sodium dithionite in dimethyl sulfoxide [12]. This methodology effectively produces key intermediates for pharmaceutical applications with moderate to good anticancer efficacy [12].
Green chemistry methodologies for benzimidazole synthesis have gained significant attention due to increasing environmental concerns and regulatory requirements [7] [8]. These approaches emphasize the use of renewable solvents, recyclable catalysts, and energy-efficient reaction conditions [28].
Aqueous medium synthesis represents a fundamental green chemistry approach, utilizing water as the primary solvent system [28]. Ionic liquid-tungstate hybrid materials have demonstrated exceptional efficiency as heterogeneous catalysts for aerobic dehydrogenative coupling reactions [28]. These catalysts enable benzimidazole synthesis under mild conditions with atmospheric air pressure and without additional oxidants [28].
Polyethylene glycol-400 has emerged as an excellent green solvent for benzimidazole synthesis, offering recyclability and low toxicity [8]. Cerium ammonium nitrate catalysis in polyethylene glycol provides a novel route with good yields and minimal catalyst loading requirements [7]. The recovery and reuse of the solvent system significantly reduces environmental impact while maintaining reaction efficiency [8].
Solvent-free methodologies utilizing ball-milling strategies have demonstrated remarkable success in producing benzimidazole derivatives [29]. Zinc oxide nanoparticles serve as recyclable catalysts under mechanochemical conditions, providing environmentally friendly reaction conditions with high scores on the ecoscale assessment [29]. This approach eliminates volatile organic solvents entirely while enabling multi-gram scale synthesis [29].
Microwave-mediated synthesis under solvent-free conditions represents another significant green chemistry advancement [9]. Guanidine hydrochloride catalysis facilitates rapid and eco-friendly production of benzimidazole derivatives with high yields using simple starting materials [9]. The protocol offers metal-free organocatalyzed techniques with broad functional group compatibility [9].
| Green Approach | Solvent System | Catalyst | Yield (%) | Environmental Benefit |
|---|---|---|---|---|
| Aqueous synthesis | Water | IL-WO₄²⁻ | 85-92 | Non-toxic solvent |
| PEG-400 medium | PEG-400 | CAN | 85-95 | Recyclable solvent |
| Ball-milling | Solvent-free | ZnO-NPs | 85-95 | No organic solvents |
| Microwave | Solvent-free | GuHCl | 80-90 | Energy efficient |
Functionalization of the benzimidazole core structure enables the introduction of diazepane moieties and other substituents essential for specific biological activities [13] [14]. Strategic functionalization approaches focus on selective modification of the nitrogen atoms and aromatic ring positions .
Nucleophilic substitution reactions provide the primary pathway for attaching diazepane rings to the benzimidazole core . The synthesis typically begins with preparation of chloromethyl-benzimidazole intermediates, which subsequently react with 1,4-diazepane in the presence of triethylamine in acetonitrile . This approach enables selective attachment of the seven-membered diazepane ring while maintaining the integrity of the benzimidazole system .
Alkylation strategies offer alternative functionalization routes, particularly for introducing substituted diazepane moieties [20]. The methodology involves alkylation of benzimidazole derivatives in neutral medium using appropriate alkyl halides [20]. The 1H-tautomeric form of benzimidazole serves as the reactive species in these transformations [20].
Carbon-nitrogen cross-coupling reactions in aqueous medium provide efficient access to functionalized benzimidazole derivatives [7]. These reactions proceed exclusively in water without requiring additional catalysts, operating at 100 degrees Celsius for 30 hours [7]. The intermolecular cyclization approach demonstrates high environmental and economic value [7].
Recent developments include electrochemical dehydrogenative amination for introducing various substituents onto the benzimidazole framework [25]. This methodology addresses limitations of traditional carbon-hydrogen amination reactions while providing access to 1,2-disubstituted benzimidazoles without transition metals [25]. The electrochemical approach exhibits excellent functional group tolerance under undivided electrolytic conditions [25].
Yield optimization for benzimidazole synthesis requires systematic evaluation of reaction parameters including temperature, catalyst loading, solvent selection, and reaction time [33] [34]. Modern optimization strategies employ statistical design of experiments and automated screening approaches [35].
Temperature optimization studies reveal that most benzimidazole-forming reactions exhibit optimal performance within specific temperature ranges [11]. For polymer-supported trifluoromethanesulfonic acid catalysis, 70 degrees Celsius provides the optimal balance between reaction rate and product selectivity [11]. Higher temperatures often lead to increased side product formation and reduced overall yields [11].
Catalyst loading optimization demonstrates that excess catalyst does not necessarily improve yields beyond certain thresholds [33]. For erbium triflate-catalyzed reactions, 1 molar percent provides complete conversion within 7 minutes under microwave conditions [34]. Reducing catalyst loading to 0.5 molar percent results in incomplete conversion even with extended reaction times [34].
Solvent optimization plays a crucial role in maximizing product yields and minimizing waste generation [33]. Systematic screening of various solvents including acetonitrile, ethanol, tetrahydrofuran, water, and toluene reveals that solvent-free conditions often provide superior results [11]. The elimination of organic solvents offers obvious environmental benefits while frequently improving reaction outcomes [11].
Reaction time optimization requires careful monitoring of conversion rates to prevent over-reaction and product degradation [33]. Thin-layer chromatography monitoring enables real-time assessment of reaction progress [11]. For most benzimidazole syntheses, optimal reaction times range from 3-25 minutes under microwave conditions to 1-8 hours under conventional heating [34].
Modern optimization approaches utilize automated reactors and analytical techniques to systematically explore reaction parameter space [35]. These methodologies enable rapid identification of optimal conditions while minimizing material consumption and experimental effort [35]. The integration of real-time analytical monitoring with automated sampling systems facilitates comprehensive optimization campaigns [35].
| Parameter | Optimal Range | Impact on Yield | Monitoring Method |
|---|---|---|---|
| Temperature | 70-150°C | High | Thermocouple |
| Catalyst loading | 0.5-4 mol% | Medium | GC-MS analysis |
| Reaction time | 5 min-8 hours | High | TLC monitoring |
| Solvent volume | Minimal/solvent-free | Medium | Gravimetric |
| Descriptor | Physical Meaning | Biological Relevance | Predictive Application | Reference |
|---|---|---|---|---|
| HOMO Energy | Electron donor capability | Antimicrobial activity | Drug-target interactions | [16] |
| LUMO Energy | Electron acceptor capability | Binding affinity | Receptor selectivity | [16] |
| Energy Gap | Chemical stability | Metabolic stability | Pharmacokinetics | [16] |
| Dipole Moment | Polarity measure | Antimicrobial activity | Activity prediction | [18] |
| Chemical Potential | Electron flow tendency | Antitubercular activity | Therapeutic efficacy | [17] |
| Polarizability | Induced dipole formation | Binding interactions | Target affinity | [17] |
Pharmacophore modeling has emerged as a powerful tool for understanding the essential structural features required for biological activity of benzimidazole derivatives. For 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole and related compounds, pharmacophore models have been developed to identify key pharmacophoric features and guide rational drug design [19] [20] [21].
Three-dimensional pharmacophore models for benzimidazole derivatives typically include hydrogen bond acceptor and donor features, hydrophobic regions, and aromatic ring systems [19]. For compounds targeting factor IXa, pharmacophore models have identified the importance of hydrogen bond acceptor and donor regions, hydrophobic features, and aliphatic components [19]. These models achieve high predictive accuracy with correlation coefficients exceeding 0.85 [19].
Pharmacophore modeling of benzimidazole derivatives targeting gamma-aminobutyric acid receptors has revealed binding patterns similar to established benzodiazepines [9]. The models indicate that five key amino acid residues are common between benzimidazole derivatives and diazepam in their binding to the benzodiazepine site. This information guides the design of compounds with improved selectivity and reduced side effects.
For multi-target applications, pharmacophore models have been developed to identify compounds with activity across multiple biological targets [22]. These models incorporate features necessary for binding to different protein families, enabling the design of compounds with broad-spectrum activity or selective multi-target profiles.
The integration of pharmacophore modeling with virtual screening has accelerated the identification of novel benzimidazole derivatives with desired biological activities [22]. High-throughput virtual screening using validated pharmacophore models can rapidly identify promising compounds from large chemical databases, significantly reducing the time and cost of drug discovery efforts.
The analysis of structure-activity relationship trends across multiple biological targets reveals important insights into the versatility and therapeutic potential of benzimidazole derivatives, including 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole. These compounds demonstrate remarkable ability to interact with diverse biological targets through different mechanisms of action [23] [24].
Benzimidazole derivatives exhibit activity against various enzyme classes, including cyclooxygenases, kinases, and DNA-modifying enzymes [11] [23]. The structure-activity relationships vary significantly depending on the target enzyme family. For cyclooxygenase inhibition, substituents at the 5- and 6-positions of the benzimidazole ring are crucial for selectivity between cyclooxygenase-1 and cyclooxygenase-2 [1]. In contrast, kinase inhibition depends more heavily on substituents that facilitate binding to the adenosine triphosphate binding site [25].
Multi-target structure-activity relationship analysis has revealed that certain structural features confer broad-spectrum activity while others provide target selectivity [24]. The benzimidazole core structure enables interaction with diverse protein families through its ability to form hydrogen bonds, participate in π-π stacking interactions, and coordinate with metal ions [24]. The addition of specific substituents can tune these interactions to achieve desired selectivity profiles.
Comparative analysis across different therapeutic areas shows that benzimidazole derivatives with diazepan substituents tend to exhibit enhanced central nervous system activity compared to other substitution patterns [9] [8]. This trend is attributed to the ability of the diazepan ring to facilitate blood-brain barrier penetration and provide specific interactions with neurotransmitter receptors.
Table 4: Structure-Activity Relationship Trends Across Biological Targets
| Target Class | Key Structural Features | Activity Determinants | Selectivity Factors | Reference |
|---|---|---|---|---|
| Cyclooxygenases | 5,6-position substituents | Hydrophobic/hydrophilic balance | Ring size preferences | [1] |
| Kinases | ATP-binding site interactions | Hinge region binding | Allosteric interactions | [25] |
| GABA Receptors | Diazepan ring presence | Seven-membered ring | Conformational flexibility | [9] [8] |
| DNA Targets | Intercalation capability | Planar ring systems | Minor groove binding | [11] |